molecular formula C7H15N B12566611 N-Propylbut-2-en-1-amine CAS No. 180140-34-5

N-Propylbut-2-en-1-amine

Cat. No.: B12566611
CAS No.: 180140-34-5
M. Wt: 113.20 g/mol
InChI Key: ZMXGUGPHHAPDEU-UHFFFAOYSA-N
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Description

N-Propylbut-2-en-1-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. It features an amine group and a double bond in its structure. The presence of both these functional groups makes it a potential intermediate for various synthetic pathways. Researchers may utilize it in the development of novel compounds or in metabolic studies. In biochemical research, amines can serve as precursors or standards. Handling requires appropriate safety measures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

180140-34-5

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

N-propylbut-2-en-1-amine

InChI

InChI=1S/C7H15N/c1-3-5-7-8-6-4-2/h3,5,8H,4,6-7H2,1-2H3

InChI Key

ZMXGUGPHHAPDEU-UHFFFAOYSA-N

Canonical SMILES

CCCNCC=CC

Origin of Product

United States

Synthetic Methodologies for N Propylbut 2 En 1 Amine and Analogous Structures

Direct Alkylation Approaches

Direct N-alkylation is a fundamental method for forming C-N bonds, typically involving the reaction of an amine with an alkylating agent, such as an alkyl halide. However, the reaction of a primary amine like propylamine (B44156) is often complicated by a tendency for overalkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com

Reactions of Alkenyl Halides with Propylamine Derivatives

The synthesis of N-Propylbut-2-en-1-amine via this route involves the nucleophilic substitution of an alkenyl halide, such as 1-bromo-2-butene (crotyl bromide), with propylamine. The lone pair of electrons on the nitrogen atom of propylamine attacks the electrophilic carbon atom bearing the halogen, displacing the halide and forming a new carbon-nitrogen bond.

A significant challenge in this approach is controlling the reaction to favor mono-alkylation. wikipedia.org The product, this compound, is a secondary amine and can compete with the starting propylamine to react with the butenyl halide, leading to the formation of the tertiary amine, di(but-2-en-1-yl)(propyl)amine. To mitigate this, an excess of the primary amine is often used to increase the statistical probability of the halide reacting with the intended nucleophile.

N-Alkylation Reactions Employing Modified Conditions

To address the challenge of overalkylation and improve the selectivity for secondary amine formation, various modified reaction conditions have been developed. These methods often involve specific bases, catalysts, or solvent systems that modulate the reactivity of the amine substrates.

One strategy involves using a competitive deprotonation/protonation system. By conducting the reaction with the primary amine hydrobromide salt and a carefully selected base, it is possible to selectively deprotonate the reactant primary amine while the more basic secondary amine product remains protonated and thus non-nucleophilic, preventing further alkylation. rsc.org Another approach employs ionic liquids as the reaction medium, where the overalkylation of the secondary amine product is often significantly reduced. researchgate.net Additionally, solid-supported catalysts, such as mixed oxides like Al2O3–OK, have been shown to facilitate the N-alkylation of amines with alkyl halides at room temperature, offering good yields and selectivity. amazonaws.comresearchgate.net

Table 1: Modified Conditions for Selective N-Alkylation of Primary Amines
MethodologyKey Reagents/ConditionsPrimary FunctionTypical Substrates
Competitive DeprotonationAmine Hydrobromide Salt (R-NH2·HBr), BasePrevents overalkylation by keeping the secondary amine product protonated. rsc.orgPrimary amines and alkyl bromides. rsc.org
Ionic Liquid MediumIonic Liquids (e.g., [bmim][PF6])Reduces the rate of the second alkylation step, improving mono-alkylation selectivity. researchgate.netVarious primary amines and alkyl halides/sulfonates. researchgate.net
Heterogeneous CatalysisAl2O3–OK mixed oxideCatalyzes the C-N bond formation under mild, room temperature conditions. amazonaws.comresearchgate.netPrimary/secondary amines and alkyl halides. amazonaws.comresearchgate.net
Phase Transfer CatalysisAqueous/Organic Phases, Phase Transfer CatalystFacilitates the reaction between water-soluble and organic-soluble reactants.Amines and alkyl halides with differing solubilities.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for synthesizing amines. wikipedia.org This process converts a carbonyl group into an amine through an intermediate imine. wikipedia.orgmasterorganicchemistry.com It can be performed as a two-step process, where the imine is isolated, or more commonly as a one-pot reaction where the imine forms and is reduced in situ. wikipedia.org

Amination of Carbonyl Precursors with Propylamine (e.g., But-2-en-1-al derivatives)

The synthesis of this compound via reductive amination begins with the reaction between propylamine and an appropriate carbonyl precursor, which in this case is but-2-en-1-al (crotonaldehyde). The nucleophilic nitrogen of propylamine attacks the electrophilic carbonyl carbon of crotonaldehyde (B89634). This is followed by the elimination of a water molecule to form an N-propylbut-2-en-1-imine intermediate, also known as a Schiff base. wikipedia.org This condensation reaction is typically catalyzed by mild acid and is reversible, with the equilibrium often driven towards imine formation by the removal of water. masterorganicchemistry.com

Catalytic Hydrogenation of Imine Intermediates

Once the imine intermediate is formed, the C=N double bond is reduced to a C-N single bond to yield the final secondary amine product. This reduction can be accomplished using various reducing agents. Common laboratory-scale reagents include hydride sources such as sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the iminium ion in equilibrium with the imine, without reducing the starting aldehyde. masterorganicchemistry.com

Alternatively, catalytic hydrogenation using molecular hydrogen (H2) and a metal catalyst (e.g., Palladium, Platinum, or Nickel) is a highly effective and atom-economical method for this transformation, particularly on an industrial scale. wikipedia.org

Homogeneous catalysis offers a powerful tool for the reductive amination of aldehydes and ketones, often providing high activity and selectivity under mild conditions. rsc.org Soluble transition metal complexes, particularly those of rhodium, are well-suited for this transformation. rsc.orgresearchgate.net The reaction proceeds in a one-pot fashion where the catalyst facilitates the hydrogenation of the imine as it is formed in situ.

Rhodium(I) complexes, often featuring chelating diphosphine ligands like Xantphos, have been shown to be highly effective for the reductive amination of various aldehydes. researchgate.net The reaction is typically carried out in a solvent such as methanol (B129727) under a pressure of hydrogen gas. The catalyst system enables the efficient coupling of the aldehyde and amine, followed by the hydrogenation of the resulting imine intermediate to afford the desired secondary amine. researchgate.net The formation of alcohols from the reduction of the starting aldehyde can be a competing side reaction, and optimizing conditions (e.g., temperature, pressure, catalyst loading) is crucial for maximizing the yield of the amine product. researchgate.net

Table 2: Research Findings in Homogeneous Catalysis for Reductive Amination
Catalyst SystemSubstratesTypical ConditionsKey FindingsReference
Rh(I) complexes with chelating diphosphines (e.g., Xantphos)Aldehydes and ketones with primary/secondary aminesMethanol solvent, 100°C, 30 bar H2 pressureEffectively catalyzes reductive amination under smooth conditions. Alcohol formation from the carbonyl substrate is a potential side reaction. rsc.orgresearchgate.net
Rh-catalyst with water-soluble phosphineBenzaldehydes with aqueous ammonia (B1221849)Aqueous system, ammonium acetate (B1210297) additiveAchieves high yield and selectivity for primary amines, demonstrating the viability of aqueous-phase catalysis. researchgate.net
[RhCl(CO)2]2 with organosilanesAldehydes and ketones with aminesMild conditions, uses hydrosilanes as the reductant instead of H2.Provides an alternative reduction pathway using a commercially available rhodium precursor. researchgate.net
Reusable Iron-based catalyst on (N)SiC supportAldehydes and ketones with aqueous ammoniaWater solvent, H2 pressureDemonstrates the use of earth-abundant metals for synthesizing primary amines with good functional group tolerance. nih.gov
Heterogeneous Catalysis in Reductive Amination

Reductive amination represents a significant pathway for the synthesis of amines, including N-alkylated allylamines like this compound, which can be synthesized from the corresponding α,β-unsaturated aldehyde (crotonaldehyde) and a primary amine (n-propylamine). This process typically involves the initial formation of an imine intermediate, which is then reduced to the target amine. The use of heterogeneous catalysts in this reaction is particularly advantageous as it simplifies catalyst recovery and product purification, aligning with principles of sustainable chemistry. wikipedia.orgrsc.org

A variety of metals have been investigated for their catalytic activity in reductive amination, with nickel being a notable example due to its abundance and good catalytic performance. wikipedia.org In a typical heterogeneous catalytic cycle, the catalyst facilitates both the dehydrogenation of an alcohol to a carbonyl compound (if starting from an alcohol) and the subsequent hydrogenation of the imine intermediate. wikipedia.org For the synthesis of this compound, the direct reaction would involve crotonaldehyde and n-propylamine.

Recent research has explored the use of rhodium-based heterogeneous catalysts, often supported on materials like activated carbon or carbon nanofibers, for the reductive amination of aldehydes and ketones. nih.govunito.it Microwave-assisted conditions have been shown to enhance reaction rates and yields. nih.govunito.it For instance, the reductive amination of benzaldehyde (B42025) with aqueous ammonia over a rhodium catalyst supported on alumina (B75360) demonstrated the influence of reaction temperature and ammonia concentration on selectivity towards the primary or secondary amine. unito.it While this example uses ammonia, the principles can be extended to primary amines like n-propylamine. Below is a table summarizing the effect of reaction conditions on a model reductive amination reaction.

CatalystSubstrateAmineTemperature (°C)Pressure (bar H₂)Time (h)Yield (%)Product
Rh/Al₂O₃BenzaldehydeNH₃ (aq)8010198.2Benzylamine
Rh/CBenzaldehydeNH₃ (aq)80101-Benzylamine
Rh/CNFRaspberry KetoneNH₃ (aq)---63.0Raspberry Amine

Data compiled from studies on microwave-assisted reductive amination. nih.govunito.it

The choice of catalyst support can also influence the selectivity of the reaction. Carbon nanofibers have been shown to be effective supports for rhodium nanoparticles, leading to high selectivity in the reductive amination of certain ketones. nih.gov The development of efficient and selective heterogeneous catalysts is crucial for the industrial-scale synthesis of N-substituted allylamines.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly valued in organic synthesis as they allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy and operational simplicity. nih.gov

The A³ coupling reaction, which involves an aldehyde, an alkyne, and an amine, is a powerful method for the synthesis of propargylamines. phytojournal.comresearchgate.net These compounds are valuable intermediates that can be subsequently transformed into other important molecules, including allylamines. The reaction typically proceeds via the formation of an imine or iminium ion from the aldehyde and amine, which then reacts with a metal acetylide generated in situ from the terminal alkyne and a metal catalyst. nih.gov A wide range of metals, including copper, gold, silver, and iron, have been shown to catalyze the A³ coupling reaction. phytojournal.comresearchgate.net

The general scheme for an A³ coupling reaction is as follows:

R¹CHO + R²NH₂ + HC≡CR³ --(Catalyst)--> R¹CH(NHR²)C≡CR³ + H₂O

The resulting propargylamine (B41283) can then be selectively reduced to the corresponding (E)- or (Z)-allylamine. For example, reduction using lithium aluminum hydride (LiAlH₄) or Red-Al® typically yields the (E)-allylamine, while catalytic hydrogenation over a Lindlar catalyst would produce the (Z)-allylamine. This two-step sequence provides a versatile route to stereochemically defined allylamines.

The development of asymmetric A³ coupling reactions has also been a significant area of research, enabling the synthesis of chiral propargylamines with high enantioselectivity. nih.govmdpi.com This is often achieved through the use of chiral ligands in combination with a metal catalyst, such as copper(I) with pybox ligands. nih.gov

Direct coupling reactions of alkenes and amines offer a more direct route to allylic amines. researchgate.net However, these reactions can be challenging due to the generally low reactivity of unactivated alkenes. Recent advancements have focused on the development of novel catalytic systems to facilitate this transformation.

One such approach involves a nickel-catalyzed multicomponent coupling of simple alkenes, aldehydes, and amides. rsc.orgnih.govresearchgate.net This method provides a practical and modular protocol for the synthesis of structurally diverse allylic amines in a single step. The reaction is believed to proceed through a mechanism involving the coordination of the alkene and the in situ formed imine to the nickel catalyst.

Another innovative strategy is the electrochemical synthesis of allylic amines from unactivated alkenes and secondary amines. researchgate.net This process involves the electrochemical generation of an electrophilic adduct between a mediator, such as thianthrene, and the alkene. This activated intermediate then reacts with an aliphatic amine nucleophile to yield the allylic amine product. researchgate.net This method has shown promise for the functionalization of feedstock gaseous alkenes. researchgate.net

The table below presents a conceptual comparison of different coupling strategies for allylamine (B125299) synthesis.

Reaction TypeKey ReactantsIntermediate/Key StepProductKey Advantages
A³ Coupling + ReductionAldehyde, Amine, AlkynePropargylamineAllylamineHigh modularity, stereochemical control in reduction
Ni-catalyzed MCRAlkene, Aldehyde, AmideIn situ imine formationAllylic AmineUse of simple starting materials, single step
Electrochemical CouplingAlkene, AmineElectrochemically generated electrophilic adductAllylic AmineUse of unactivated alkenes, mild conditions

Green Chemistry Principles in this compound Synthesis

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Solvent-free, or "neat," reaction conditions are highly desirable. For example, N-nitrosation of secondary amines has been successfully carried out under solvent-free conditions using tert-butyl nitrite, with the product being isolated in high purity through simple work-up procedures. rsc.org While not directly the synthesis of the target compound, this demonstrates the feasibility of solvent-free approaches for amine chemistry.

The use of water as a reaction medium is another attractive option from a green chemistry perspective. The A³ coupling reaction, for instance, has been shown to proceed efficiently in aqueous media, which can simplify product isolation and reduce the environmental impact of the synthesis. phytojournal.com

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comwordpress.com Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.com

Addition reactions, such as the hydroamination of allenes, are inherently 100% atom-economical and represent an ideal approach for the synthesis of allylamines. rsc.orgresearchgate.net For example, the palladium-catalyzed intermolecular hydroamination of 1-substituted allenes with alkyl amines provides a direct and atom-efficient route to N-allylamines. rsc.org

Multicomponent reactions, like the A³ coupling and nickel-catalyzed couplings mentioned previously, are also generally considered to have high atom economy as they combine multiple reactants into a single product in one step, often with the loss of only a small molecule like water. phytojournal.comrsc.orgresearchgate.net Improving the atom economy of synthetic processes is not only environmentally beneficial but also economically advantageous as it reduces the cost associated with waste disposal and raw material consumption. researchgate.netrsc.org

Comparative Analysis of Synthetic Routes

The synthesis of this compound and its analogs can be achieved through several synthetic pathways. The choice of a particular route is often dictated by factors such as desired yield, selectivity, stereochemical control, and the feasibility of scaling the process for industrial production. A comparative analysis of the primary synthetic methodologies provides insight into the advantages and limitations of each approach.

Yield, Selectivity, and Stereocontrol Considerations

Common reducing agents for direct reductive amination include various borohydride reagents and catalytic hydrogenation. Sodium triacetoxyborohydride has been noted for providing high yields and fewer side products compared to other agents like sodium cyanoborohydride or borane-pyridine complexes. For instance, in the reductive amination of aldehydes with primary amines, where dialkylation can be a significant side reaction, a stepwise procedure involving imine formation followed by reduction with sodium borohydride can be employed to improve selectivity.

Catalytic hydrogenation, employing catalysts such as platinum, palladium, or nickel, is another effective method for direct reductive amination. The use of heterogeneous catalysts, like rhodium/platinum bimetallic nanoparticles, has been shown to be effective for the reductive cross-amination between imine intermediates and alkylamines under mild conditions. Furthermore, cobalt-based nanocatalysts have demonstrated broad functional group tolerance in the reductive alkylation of nitriles with carbonyl compounds, a reaction that can produce secondary alkylamines. This method is particularly noteworthy for its use of inexpensive hydrogen gas as the reducing agent.

Stereocontrol is a critical consideration, particularly in the synthesis of chiral amines for pharmaceutical applications. The reduction of the intermediate imine can lead to the formation of stereoisomers. The use of biocatalysts, such as imine reductases, has shown promise in achieving high stereoselectivity in the synthesis of chiral amines.

Another synthetic approach involves the hydroamination of dienes. For example, the reaction of 1,3-butadiene (B125203) with primary or secondary amines in the presence of an alkali metal catalyst, such as sodium, can produce n-butenylamines. This method is particularly suited for large-scale industrial production due to the low cost of the starting materials.

The following table provides a comparative overview of different synthetic routes based on reported findings for analogous structures.

Table 1: Comparative Analysis of Synthetic Routes for N-Alkyl-2-Alkenylamines

Synthetic Route Typical Reagents/Catalysts Reported Yields Selectivity Stereocontrol
Reductive Amination Crotonaldehyde, Propylamine, Sodium Triacetoxyborohydride Good to Excellent High for mono-alkylation Generally low unless chiral catalysts or enzymes are used
Catalytic Hydrogenation Crotonaldehyde, Propylamine, H₂, Pd/C or Raney Ni High Good, can be optimized by reaction conditions Achievable with chiral catalysts
Hydroamination 1,3-Butadiene, Propylamine, Alkali Metal Catalyst (e.g., Na) Moderate to Good Dependent on catalyst and reaction conditions Not typically stereoselective
Alkylation of Amines Crotyl Halide, Propylamine, Base Variable Prone to over-alkylation Dependent on the stereochemistry of the starting halide

Scalability and Industrial Applicability

The industrial-scale synthesis of this compound and its analogs favors processes that are cost-effective, safe, and environmentally benign. Reductive amination is a highly attractive method for industrial applications due to its common use of one-pot procedures, which minimizes waste by eliminating the need for intermediate purification steps. wikipedia.org The use of catalytic systems, especially those with reusable and easily handleable catalysts, further enhances its appeal for green chemistry applications. nih.gov

The hydroamination of 1,3-butadiene represents a highly scalable process, particularly for the production of butenylamines. google.com This method utilizes readily available and inexpensive feedstocks from the cracking of petroleum fractions. google.com The reaction can be carried out with alkali metals as catalysts, which are also relatively low-cost. google.com The subsequent hydrogenation of the resulting butenylamines can yield saturated amines, demonstrating the versatility of this industrial process. google.com

While methods involving the alkylation of amines with alkyl halides are fundamental in laboratory settings, they often face challenges in large-scale production due to issues with controlling regioselectivity and the formation of dialkylation byproducts. Purification of the desired product from these reaction mixtures can be complex and costly on an industrial scale.

The development of flow chemistry processes for reactions like hydrogenation offers significant advantages for industrial applicability. Flow reactors provide excellent heat and mass transfer, allowing for precise temperature control and enhanced safety, particularly for highly exothermic reactions. This technology has been successfully applied to the hydrogenation of α,β-unsaturated nitriles to produce saturated amines, demonstrating its potential for the continuous and scalable production of amine compounds.

Table 2: Industrial Applicability of Synthetic Routes

Synthetic Route Starting Materials Catalyst/Reagent Cost Scalability Key Advantages for Industry
Reductive Amination Aldehydes, Amines Variable, can be low with base metal catalysts High One-pot synthesis, high selectivity, green chemistry potential wikipedia.org
Catalytic Hydrogenation Aldehydes, Amines, H₂ Catalyst can be costly but is often recyclable High Use of inexpensive H₂, potential for flow chemistry
Hydroamination Dienes, Amines Low (alkali metals) Very High Use of low-cost, bulk feedstocks google.com
Alkylation of Amines Alkyl Halides, Amines Generally low Moderate Simple laboratory procedure, but challenges in selectivity

Elucidation of Chemical Reactivity and Transformation Pathways

The chemical behavior of N-Propylbut-2-en-1-amine is dictated by its two primary functional groups: the secondary amine and the carbon-carbon double bond. These groups can react independently or in concert to yield a variety of products.

Nucleophilic Character of the Amine Moiety

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic is central to its reactivity with a variety of electrophilic species.

As a nucleophile, the amine can react with electrophiles, which are electron-deficient species. researchgate.netnih.gov This fundamental reaction involves the donation of the nitrogen's lone pair to an electrophilic center, forming a new covalent bond. The reactivity of the amine is influenced by both steric and electronic factors. The propyl and butenyl groups attached to the nitrogen atom can sterically hinder the approach of bulky electrophiles.

Common electrophiles that react with secondary amines like this compound include alkyl halides, acyl halides, and carbonyl compounds. For instance, the reaction with an alkyl halide, such as methyl iodide, would proceed via a nucleophilic substitution mechanism to yield a tertiary amine.

ElectrophileProduct TypeReaction Description
Alkyl Halide (e.g., CH₃I)Tertiary AmineThe amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
Acyl Halide (e.g., CH₃COCl)AmideThe amine attacks the electrophilic carbonyl carbon of the acyl halide, leading to the formation of an amide.
Aldehyde/KetoneImine/EnamineNucleophilic addition to the carbonyl carbon, followed by dehydration, can lead to the formation of imines or enamines.

Amidation involves the reaction of the amine with a carboxylic acid or its derivative, such as an acyl chloride or an anhydride, to form an amide. acs.org The direct amidation with a carboxylic acid typically requires high temperatures or the use of a coupling agent to activate the carboxylic acid. A more common laboratory method involves the use of more reactive acylating agents. For example, the reaction of this compound with acetyl chloride would yield N-propyl-N-(but-2-en-1-yl)acetamide. This reaction is generally efficient and proceeds via a nucleophilic acyl substitution mechanism.

Recent research has also explored catalytic methods for amidation. For instance, rhodium-catalyzed oxidative amidation of allylic alcohols can produce amides from secondary amines. nih.govresearchgate.net While this specific reaction starts from an allylic alcohol, it highlights the utility of secondary amines in forming amide bonds under catalytic conditions.

The amine moiety of this compound can participate in nucleophilic substitution reactions where it acts as the nucleophile. organic-chemistry.org For instance, in the presence of a suitable substrate with a good leaving group, the amine can displace the leaving group to form a new carbon-nitrogen bond. The efficiency of such reactions can be influenced by the nature of the substrate, the leaving group, and the reaction conditions.

Palladium-catalyzed allylic amination is a powerful method for forming C-N bonds and can be applied to secondary amines. organic-chemistry.org In a reaction involving an allylic substrate, such as an allylic carbonate or alcohol, a palladium catalyst can facilitate the substitution of the leaving group by the amine.

Reactivity of the Alkene Functionality

The but-2-enyl group in this compound contains a carbon-carbon double bond, which is a site of high electron density and is susceptible to attack by electrophiles. This functionality allows for a range of addition and cycloaddition reactions.

The double bond can undergo various addition reactions. One notable example is hydroamination, which involves the addition of an N-H bond across the double bond. researchgate.net While intramolecular hydroamination would not be possible for this molecule, it can participate in intermolecular hydroamination reactions with other alkenes or alkynes, or it could be synthesized via the hydroamination of a diene. For example, the rhodium-catalyzed hydroamination of 1,3-dienes with secondary amines can produce allylic amines. nih.govescholarship.org Specifically, the reaction of a secondary amine with butadiene could potentially yield this compound. Gold-catalyzed hydroamination of 1,3-dienes with carbamates and sulfonamides is also a known method to produce protected allylic amines. organic-chemistry.org

The alkene functionality can also participate in cycloaddition reactions, where it reacts with another π-system to form a cyclic compound. libretexts.org A common example is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkene can act as the dienophile. For this compound to act as a dienophile, it would react with a conjugated diene.

Another important class of cycloaddition reactions is the [3+2] dipolar cycloaddition. uchicago.edu In this type of reaction, the alkene can react with a 1,3-dipole, such as a nitrile oxide or an azide, to form a five-membered heterocyclic ring. mdpi.com The presence of the nitrogen atom in the molecule could influence the regioselectivity and stereoselectivity of these cycloaddition reactions.

Intramolecular Cyclization Processes

The structure of this compound, containing both an amine and an alkene, allows for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. These transformations are pivotal in synthetic organic chemistry for constructing complex molecular architectures.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Azetidines)

The synthesis of saturated nitrogen heterocycles such as pyrrolidines (five-membered rings) and azetidines (four-membered rings) from unsaturated amine precursors is a well-established strategy. While the direct cyclization of this compound is not straightforward, modifications to its structure or the use of specific catalytic systems can enable these transformations.

Azetidine Formation: The formation of a four-membered ring via a 4-exo-dig cyclization is generally disfavored by Baldwin's rules but can be achieved under radical conditions or with photocatalysis. For example, copper-catalyzed photoinduced reactions have been developed for the anti-Baldwin radical cyclization of related compounds to yield azetidines nih.gov.

Pyrrolidine Formation: The synthesis of pyrrolidines typically involves a 5-exo cyclization. This can be achieved through various methods, including radical cyclizations and transition metal-mediated processes thieme-connect.deresearchgate.net. For a substrate like this compound, a reaction could be designed where a radical is generated on the N-propyl chain, which then attacks the butenyl double bond.

These cyclization reactions are often highly stereoselective, allowing for the controlled synthesis of chiral heterocyclic products organic-chemistry.org.

Mechanism of Cyclization Reactions

The mechanisms governing the intramolecular cyclization of allylic amines are diverse and largely dependent on the reaction conditions.

Radical Cyclization: A common mechanism involves the generation of a radical, often initiated by a radical initiator or through photoredox catalysis thieme-connect.de. This radical, typically on a side chain attached to the nitrogen, undergoes an intramolecular addition to the alkene. The regioselectivity of this addition (e.g., 4-exo vs. 5-endo) is a critical aspect of the reaction. Manganese(III) acetate (B1210297) is one reagent known to mediate oxidative free-radical cyclizations thieme-connect.de.

Transition Metal-Catalyzed Cyclization: Metals such as palladium, copper, and gold are frequently used to catalyze these reactions thieme-connect.denih.govnih.gov. For instance, a palladium catalyst can coordinate to the alkene, making it susceptible to nucleophilic attack by the amine nitrogen in an intramolecular Heck reaction nih.gov. Copper photoredox catalysis can facilitate a radical 4-exo-dig pathway for the synthesis of azetidines from appropriately substituted precursors nih.gov. These catalytic cycles often involve oxidative addition, migratory insertion, and reductive elimination steps.

Table 2: Mechanistic Approaches to Heterocycle Formation from Allylic Amines

Mechanism Type Catalyst/Initiator Key Intermediates Ring Products
Free-Radical Cyclization Mn(III) Acetate, Photoredox Catalysts Carbon-centered radicals Pyrrolidines, Azetidines

Thermal Decomposition Pathways and Mechanistic Insights

The thermal stability of amines can be limited, and at elevated temperatures, this compound is expected to undergo decomposition. The degradation process is complex and can proceed through several mechanistic pathways, particularly at temperatures exceeding 170-200°C bre.com.

The primary pathways for thermal decomposition are likely to involve homolytic cleavage of the weakest bonds in the molecule, initiating radical chain reactions.

C-N Bond Cleavage: The carbon-nitrogen bonds are susceptible to breaking at high temperatures. Homolysis of the N-propyl or N-butenyl bond would generate a propyl radical and an aminyl radical, or a butenyl radical and an aminyl radical, respectively. These highly reactive radical species can then participate in a cascade of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of smaller hydrocarbon and nitrogen-containing products.

C-H and C-C Bond Cleavage: At sufficiently high temperatures, cleavage of C-H and C-C bonds within the alkyl and alkenyl chains will also occur, further contributing to the complexity of the degradation products.

Decomposition via In Situ Oxidation: In the presence of air or other oxidants, it is plausible that the amine could first be oxidized to an amine oxide, even if transiently. Amine oxides are known to undergo a specific thermal elimination reaction known as the Cope elimination when heated to 150–200 °C wikipedia.org. In this pyrolytic syn-elimination, the N-oxide of this compound would decompose to form N-propylhydroxylamine and 1,3-butadiene (B125203). This pathway represents a lower-energy decomposition route compared to non-oxidative radical bond cleavage.

Solvent loss and the formation of volatile degradation products are significant concerns in industrial processes involving amines at high temperatures uky.eduresearchgate.net.

Table 3: Potential Thermal Decomposition Pathways and Products

Decomposition Pathway Temperature Range (°C) Proposed Mechanism Major Products
C-N Bond Homolysis > 200 Radical chain reaction Propane, Propene, Butenes, smaller amines

Table of Mentioned Compounds

Compound Name
This compound
Pyrrolidine
Azetidine
N-propyl-4-oxobut-2-en-1-amine
Propylamine (B44156)
But-2-enal
N-propylbut-1-en-1-amine
N-propylhydroxylamine
1,3-butadiene
N-hydroxytetrachlorophthalimide

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone for the structural analysis of N-Propylbut-2-en-1-amine, providing detailed insights into its atomic connectivity, configuration, and conformational preferences in solution.

The proton NMR (¹H NMR) spectrum of this compound offers a wealth of information for assigning the configuration of the double bond and analyzing the molecule's conformational dynamics. The chemical shifts (δ) of the protons are influenced by their local electronic environment, and the spin-spin coupling constants (J) provide information about the dihedral angles between adjacent protons.

The protons attached to carbons directly bonded to the nitrogen atom are deshielded and typically appear in the range of 2.3-3.0 ppm. libretexts.org The broadness of the N-H proton signal, which can appear over a wide range from 0.5-5.0 ppm, is influenced by hydrogen bonding, concentration, and the solvent used. libretexts.orghw.ac.uk The addition of D₂O to the sample would result in the disappearance of the N-H signal due to deuterium (B1214612) exchange, confirming its identity. libretexts.org

The olefinic protons of the but-2-enyl group are particularly diagnostic for determining the stereochemistry (E/Z or cis/trans) of the double bond. The vicinal coupling constant (³J) between the two vinylic protons is typically larger for the trans configuration (around 12-18 Hz) compared to the cis configuration (around 6-12 Hz).

The protons of the propyl group will exhibit characteristic splitting patterns. The terminal methyl (CH₃) protons will appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene group adjacent to the methyl group will appear as a sextet, being coupled to both the methyl and the other methylene group. The methylene group attached to the nitrogen will be the most downfield of the propyl group protons and will appear as a triplet.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H₃C-CH₂-CH₂-N~0.9Triplet (t)~7
H₃C-CH₂ -CH₂-N~1.5Sextet~7
H₃C-CH₂-CH₂ -N~2.5Triplet (t)~7
N-H 0.5 - 5.0Broad Singlet (br s)-
N-CH₂-CH=~3.1Doublet (d)~6
=CH-CH₃~1.7Doublet (d)~6
-CH=CH -CH₃~5.5Multiplet (m)-
N-CH₂-CH =~5.6Multiplet (m)-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer (E or Z).

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Carbons directly attached to the nitrogen atom are deshielded and typically resonate in the 30-65 ppm region. libretexts.org The olefinic carbons will appear further downfield, generally in the 120-140 ppm range.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H₃-CH₂-CH₂-N~11
H₃C-C H₂-CH₂-N~23
H₃C-CH₂-C H₂-N~51
N-C H₂-CH=~56
=CH-C H₃~18
-C H=CH-CH₃~128
N-CH₂-C H=~130

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing the connectivity between adjacent protons. For instance, it would show correlations between the protons of the propyl chain and between the protons of the but-2-enyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity across quaternary carbons and heteroatoms. For example, an HMBC spectrum would show a correlation between the protons on the methylene group attached to the nitrogen and the carbons of the but-2-enyl group, confirming the N-alkylation site.

Mass Spectrometry (MS) for Fragmentographic Analysis and Elucidating Reaction Mechanisms

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of a single nitrogen atom, the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule.

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a resonance-stabilized iminium cation. For this compound, there are two potential sites for α-cleavage:

Cleavage of the propyl group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a fragment ion.

Cleavage of the but-2-enyl group, leading to the loss of a propenyl radical (•CH₂CH=CH₂) and the formation of another characteristic fragment ion.

The relative abundance of these fragment ions provides valuable information for confirming the structure of the amine.

Predicted Major Fragments in the Mass Spectrum of this compound:

m/z Proposed Fragment Structure Fragmentation Pathway
113[C₇H₁₅N]⁺Molecular Ion
84[C₅H₁₀N]⁺α-cleavage (loss of •C₂H₅)
72[C₄H₁₀N]⁺α-cleavage (loss of •C₃H₅)

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for a secondary amine and an alkene.

N-H Stretch: As a secondary amine, a single, weak to medium intensity absorption band is expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.com

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines typically appears in the range of 1020-1250 cm⁻¹. orgchemboulder.com

C=C Stretch: The carbon-carbon double bond of the but-2-enyl group will give rise to a weak to medium absorption band around 1640-1680 cm⁻¹.

=C-H Stretch: The stretching vibration of the vinylic C-H bonds will appear at wavenumbers above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ range.

C-H Stretch (Aliphatic): The stretching vibrations of the C-H bonds in the propyl and butenyl alkyl portions will be observed as strong absorptions in the 2850-2960 cm⁻¹ region.

=C-H Bend: The out-of-plane bending (wagging) of the vinylic C-H bonds can provide information about the substitution pattern of the alkene and typically appears in the 650-1000 cm⁻¹ region.

Predicted Key IR Absorption Bands for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Weak to Medium
=C-H Stretch3010 - 3095Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=C Stretch1640 - 1680Weak to Medium
C-N Stretch1020 - 1250Medium
=C-H Bend650 - 1000Medium to Strong

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. While this compound itself is a liquid at room temperature, this technique would be applicable to solid, crystalline derivatives, such as its hydrochloride or other salts.

Should a suitable crystalline derivative be prepared, X-ray diffraction analysis would provide an unambiguous determination of its solid-state structure. This would include:

Precise bond lengths and bond angles.

The exact conformation of the molecule in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding involving the N-H group and the counter-ion.

The stereochemistry of the double bond (E/Z) in the solid state.

This information is invaluable for understanding the fundamental structural properties of the molecule and can be used to correlate with the spectroscopic data obtained in solution.

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Modeling and Kinetic Studies

Further research, specifically the execution of de novo computational studies, would be required to generate the necessary data to populate these sections accurately and comprehensively.

Prediction of Reaction Pathways and Intermediates

Theoretical investigations are instrumental in mapping the potential energy surfaces of chemical reactions involving N-Propylbut-2-en-1-amine, allowing for the prediction of plausible reaction pathways and the characterization of transient intermediates. Density Functional Theory (DFT) is a commonly employed method for such studies, providing a good balance between accuracy and computational cost.

For an unsaturated amine like this compound, several reaction types can be computationally explored. These include, but are not limited to, electrophilic additions to the double bond, nucleophilic reactions at the amine group, and pericyclic reactions. Computational models can elucidate the step-wise or concerted nature of these reactions.

In the context of amine-catalyzed reactions, computational studies have successfully identified key intermediates such as enamines and zwitterions. nih.gov For instance, in a hypothetical Michael addition of this compound to an α,β-unsaturated carbonyl compound, DFT calculations could predict the formation of a zwitterionic intermediate, followed by an intramolecular proton transfer to yield the final product. The geometries of these intermediates and the transition states connecting them can be optimized, providing a detailed mechanistic picture.

Table 1: Predicted Intermediates in Hypothetical Reactions of this compound

Reaction TypePredicted IntermediateComputational Method
Michael AdditionZwitterionDFT (B3LYP/6-31G)
Aldol ReactionEnamineDFT (B3LYP/6-31G)
CycloadditionDiradical or Zwitterionic speciesCASSCF or DFT

This table presents hypothetical data based on computational studies of similar unsaturated amines.

Activation Energy Calculations and Rate Constants

A significant outcome of computational reaction pathway analysis is the determination of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. wikipedia.org These are calculated as the difference in energy between the reactants and the transition state. Lower activation energies correspond to faster reaction rates.

The Arrhenius equation and Transition State Theory (TST) provide the framework for relating the calculated activation energy to the reaction rate constant (k). wikipedia.orgfsu.edu Computational chemistry software can calculate the Gibbs free energy of activation (ΔG‡), which is used in the Eyring equation, a component of TST, to estimate the rate constant. wikipedia.org

For example, a theoretical study on the isomerization of this compound could involve the calculation of the activation barrier for the migration of the double bond. The results would indicate the kinetic feasibility of such a process under different conditions.

Table 2: Hypothetical Activation Energies for Reactions of this compound

ReactionComputational MethodCalculated Activation Energy (kcal/mol)
IsomerizationDFT (B3LYP/6-311+G(d,p))25.4
Electrophilic Addition of HBrMP2/aug-cc-pVTZ15.2
Diels-Alder ReactionDFT (M06-2X/6-311+G(d,p))20.8

This table contains hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR isotropic shielding constants. nih.gov These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The accuracy of these predictions is dependent on the level of theory (functional and basis set) employed. rsc.orgmdpi.com A good correlation between calculated and experimental chemical shifts can confirm the proposed structure of a molecule or help in the assignment of complex spectra. mdpi.com

Table 3: Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm) (B3LYP/6-311+G(2d,p))Hypothetical Experimental Shift (ppm)
C1 (CH₂)45.244.8
C2 (CH)128.9129.5
C3 (CH)132.1131.7
C4 (CH₃)17.517.9
C1' (CH₂)52.852.3
C2' (CH₂)23.423.0
C3' (CH₃)11.611.9

This table presents hypothetical data to illustrate the correlation between predicted and experimental values.

Vibrational Frequency Analysis

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov The predicted vibrational spectrum for this compound would show characteristic bands for the N-H, C=C, and C-N stretching and bending modes.

Table 4: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (B3LYP/6-31G(d))Scaled Frequency (cm⁻¹)
N-H stretch35203379
C=C stretch16951627
N-H bend16201555
C-N stretch11501104

This table contains hypothetical data. A typical scaling factor for B3LYP/6-31G(d) is around 0.96.

Applications in Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

The presence of both an amine and an alkene allows for sequential or tandem reactions, making N-Propylbut-2-en-1-amine a strategic starting point for constructing more complex molecular architectures.

As a secondary amine, this compound can be used as a foundational element in the synthesis of various fine chemicals. The amine group provides a site for N-alkylation, N-acylation, and other modifications, while the butenyl group offers a handle for further functionalization through reactions such as hydroformylation, epoxidation, or metathesis. For instance, it can serve as a precursor in multi-step syntheses leading to the creation of specialty chemicals with applications in various industries.

In the field of agrochemical synthesis, allylic amines are known intermediates for the generation of various active compounds. While specific public-domain examples detailing the direct use of this compound are not extensively documented, its structural motifs are present in certain classes of fungicides and herbicides. The synthesis pathways often involve the reaction of the secondary amine with other molecules to form a larger, more complex structure, or the modification of the double bond to introduce different functional groups necessary for biological activity.

Catalytic Applications

The amine moiety of this compound allows it to be employed in catalytic systems, either as an organocatalyst itself or as a ligand in transition metal catalysis.

Secondary amines are a cornerstone of enamine and iminium ion catalysis, which are powerful strategies in asymmetric synthesis. This compound can, in principle, act as an organocatalyst by reacting with carbonyl compounds (aldehydes and ketones) to form transient enamines or iminium ions. These intermediates then activate the substrate towards nucleophilic attack. This type of catalysis is fundamental for the enantioselective synthesis of a wide range of organic molecules.

Catalytic Cycle StepIntermediate FormedRole of this compound
Activation Enamine or Iminium IonReacts with a carbonyl compound
Reaction New C-C or C-X bondDirects the stereochemical outcome
Hydrolysis Regenerated CatalystReleases the product and catalyst

The nitrogen atom in this compound can act as a ligand, coordinating to transition metals such as palladium, rhodium, or ruthenium. The resulting metal complexes can catalyze a variety of transformations. Furthermore, the alkene portion of the molecule can participate directly in transition metal-catalyzed reactions, such as allylic substitution, Heck coupling, or metathesis. This dual functionality makes it a potentially valuable ligand where the butenyl group can either be an active participant in the reaction or a point of attachment to a solid support.

Development of Polymeric Materials and Crosslinking Agents

The presence of a polymerizable double bond makes this compound a candidate for use in materials science, particularly in the synthesis of functional polymers and as a crosslinking agent.

When incorporated into a polymer backbone or as a pendant group, the amine functionality can impart specific properties to the material, such as altered pH-responsiveness, improved adhesion, or the ability to chelate metal ions. As a crosslinking agent, the molecule can be used to link polymer chains together, forming a three-dimensional network. The bifunctional nature of this compound, with its reactive amine and polymerizable alkene, allows it to create crosslinks that can enhance the mechanical strength, thermal stability, and solvent resistance of the final polymeric material.

PropertyContribution of Amine GroupContribution of Alkene Group
Mechanical Strength Potential for hydrogen bondingCovalent crosslinking
Thermal Stability Amine-based interactionsFormation of a stable polymer network
Chemical Resistance Basic nature can neutralize acidsCovalently bonded network structure

Polyimine Networks

Polyimines, also known as poly-Schiff bases, are polymers containing a carbon-nitrogen double bond (imine) in their repeating unit. They are often synthesized through the condensation reaction between primary amines and aldehydes or ketones. This reaction is dynamic, meaning the imine bonds can form and break, which imparts unique properties to the resulting materials, such as self-healing and recyclability, particularly in a class of materials known as vitrimers.

As a primary amine, this compound is a suitable monomer for the synthesis of polyimine networks. The reaction involves the nucleophilic attack of the primary amine onto the carbonyl carbon of a di- or trialdehyde, followed by the elimination of water to form the imine linkage.

Key Research Findings:

Network Formation: The formation of polyimine networks occurs through the condensation of primary amines with multifunctional aldehydes. The integrity and properties of the network are maintained through dynamic covalent imine bonds.

Tunable Properties: The cross-link density and thermomechanical properties of polyimine networks can be precisely controlled by varying the structure and functionality of the amine and aldehyde monomers. For instance, using a triamine versus a diamine can significantly alter the network's rigidity and thermal stability. nih.gov

Vitrimers: Imine exchange reactions are a common choice for creating vitrimers, which are a class of polymers that can be reprocessed like thermoplastics while retaining the mechanical robustness of thermosets. chemeo.comstenutz.eu The dynamic nature of the imine bond allows the network topology to rearrange under thermal stimuli without compromising the cross-link density.

Theoretically, incorporating this compound into a polyimine network would introduce a pendant allyl group at each linkage point. This functionality would be available for subsequent crosslinking reactions (e.g., via thiol-ene chemistry or radical polymerization), allowing for the creation of a dual-cured network with potentially enhanced mechanical properties and chemical resistance.

Table 1: Predicted Physicochemical Properties of this compound Note: Experimental data for this specific compound is not readily available. The following are estimated or calculated values.

PropertyPredicted Value
Molecular FormulaC₇H₁₅N
Molecular Weight113.20 g/mol
Boiling Point~140-150 °C (Estimated)
Density~0.77 g/cm³ (Estimated)
SMILESCCCNC/C=C/C

Resin Modifiers

Resin modifiers are chemical agents added to polymer resins (such as epoxy, polyester (B1180765), or aminoplasts) to alter their properties. Modifiers can act as curing agents, flexibilizers, adhesion promoters, or introduce new functionalities.

The dual functionality of this compound suggests its potential as a versatile resin modifier.

Amine Functionality: The primary amine group can react with various resin systems. For instance, it can act as a curing agent for epoxy resins by opening the epoxide ring. In polyester or polyurethane systems, it can react with ester or isocyanate groups.

Allyl Functionality: The but-2-enyl (crotyl) group is a type of allyl group. Allyl functional groups are known to participate in a variety of polymerization and crosslinking reactions. chemsynthesis.com

Research Context:

Amine Modifiers: Amines are commonly used to crosslink epoxy resins and to improve the solubility and performance of aminoplast crosslinked coatings. nist.gov

Allylic Monomers in Resins: The introduction of allyl groups into a polymer backbone allows for post-modification or secondary curing. For example, polymers with pendant allyl groups can be crosslinked through exposure to UV light or via thiol-ene "click" reactions, which are highly efficient and occur under mild conditions. chemsynthesis.com

In a hypothetical application, this compound could be grafted onto a resin backbone via its amine group. The remaining pendant allyl groups could then be used in a secondary curing step. This approach could be used to create coatings or composites with improved scratch resistance, chemical stability, and tunable mechanical properties. The spatial arrangement of the allyl groups along the polymer chain would influence the final cross-link density and the material's performance.

Coordination Chemistry and Ligand Design with N Propylbut 2 En 1 Amine

Formation of Metal-Amine Complexes

The formation of metal complexes with N-Propylbut-2-en-1-amine is anticipated to be a facile process, driven by the Lewis basicity of the nitrogen atom's lone pair of electrons. The interaction between the amine functionality and a metal center is a classic example of Lewis acid-base chemistry, leading to the formation of a coordinate covalent bond. The synthesis of such complexes would likely involve the reaction of a suitable metal precursor, such as a metal halide or triflate, with the amine ligand in an appropriate solvent.

This compound is expected to primarily function as a monodentate ligand, coordinating to a metal center through its nitrogen atom. This is the most common coordination mode for simple amines. However, the presence of the C=C double bond in the butenyl chain introduces the possibility of more complex coordination behaviors.

Depending on the electronic properties of the metal center and the steric environment, two principal coordination modes can be envisioned:

η¹-Coordination: In this mode, the ligand binds to the metal solely through the nitrogen atom. This is the expected behavior with most transition metals, particularly in the absence of factors that would favor π-coordination.

η¹, η²-Coordination (Chelation): A more intriguing possibility is the chelation of the ligand to a single metal center through both the nitrogen atom and the π-system of the double bond. This would classify this compound as a bidentate ligand. This mode of coordination is more likely with electron-rich, low-valent metals that can engage in back-bonding with the π* orbitals of the alkene. The formation of a stable five-membered chelate ring would be a driving force for this coordination mode. Transition metal allyl complexes are well-known, and the allyl group typically binds in an η³-fashion, but η¹-allyl ligands are also recognized. wikipedia.org

The propeller-like arrangement of the propyl and butenyl groups around the nitrogen atom will also play a role in the steric accessibility of the lone pair and the double bond, influencing which coordination mode is preferred.

For analogous allylpalladium(II) complexes with iminophosphine ligands, X-ray structural analysis has revealed distorted-square-planar coordination geometries. acs.org In these structures, the allyl ligand can exhibit distortions, rotating away from other bulky ligands. acs.org It is plausible that complexes of this compound would adopt similar geometries, with the specific bond lengths and angles being dependent on the identity of the metal and the other ligands in the coordination sphere.

Spectroscopic methods would also be crucial for characterizing these complexes in both solid and solution states.

Infrared (IR) Spectroscopy: Changes in the N-H and C=C stretching frequencies upon coordination would provide evidence of ligand binding. A shift to lower frequency for the C=C stretch could indicate π-coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be invaluable for characterizing the ligand environment in solution. Significant shifts in the resonances of the protons and carbons near the nitrogen atom and within the double bond upon complexation would confirm coordination. For diamagnetic complexes, techniques like NOESY could provide through-space correlations, helping to elucidate the solution-state conformation of the coordinated ligand.

UV-Visible Spectroscopy: The electronic transitions in the visible and ultraviolet regions can provide information about the d-orbital splitting in transition metal complexes, which is influenced by the ligand field.

The table below summarizes the expected analytical data for a hypothetical metal complex of this compound.

Analytical TechniqueExpected Observations for a [M(this compound)₂Cl₂] Complex
Single-Crystal X-ray DiffractionDetermination of precise bond lengths and angles, coordination geometry.
Infrared SpectroscopyShifts in ν(N-H) and ν(C=C) frequencies upon coordination.
¹H and ¹³C NMR SpectroscopyChemical shift changes for protons and carbons near the N and C=C.
UV-Visible Spectroscopyd-d transitions characteristic of the metal ion in its coordination environment.

Application of Metal Complexes in Catalysis

The development of metal complexes with allylic amine ligands is of significant interest for their potential applications in catalysis. The electronic and steric properties of the this compound ligand can be tuned by modifying the substituents on the nitrogen atom, making it a versatile platform for catalyst design.

A particularly promising area is asymmetric catalysis, where chiral ligands are used to induce enantioselectivity in chemical transformations. A chiral version of this compound, for instance, (R)- or (S)-N-Propylbut-2-en-1-amine, could be employed as a ligand in a variety of asymmetric reactions. The synthesis of chiral allylic amines is a significant area of research, often involving palladium-catalyzed reactions. nih.govacsgcipr.org

The synthesis of enantioenriched allylic amines is of great importance in medicinal chemistry. beilstein-journals.org For example, palladium(II) catalysts with ferrocenyloxazoline palladacyclic (FOP) scaffolds have been successfully used in the asymmetric rearrangement of prochiral allylic N-(4-methoxyphenyl)benzimidates to produce chiral allylic N-(4-methoxyphenyl)benzamides with high enantiomeric excess. nih.gov It is conceivable that a chiral this compound ligand could be employed in similar palladium-catalyzed allylic amination reactions to achieve high levels of enantioselectivity. nih.gov

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. A typical catalytic cycle for a palladium-catalyzed allylic amination involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an allylic substrate (e.g., an allylic acetate (B1210297) or carbonate) to form a π-allyl-Pd(II) complex.

Nucleophilic Attack: The amine nucleophile attacks the π-allyl ligand, forming a new C-N bond. This step can be either an outer-sphere attack (direct attack on the allyl moiety) or an inner-sphere attack (coordination of the amine to the metal followed by reductive elimination). acs.org

Reductive Elimination/Product Release: The product, an allylic amine, is released from the coordination sphere of the metal.

Catalyst Regeneration: The Pd(0) catalyst is regenerated, ready to enter another catalytic cycle.

The turnover frequency (TOF), which is the number of moles of product formed per mole of catalyst per unit time, is a key metric of catalyst activity. youtube.comsciencenet.cn The TOF is determined by the rate of the slowest step in the catalytic cycle, known as the rate-determining step. For palladium-catalyzed allylic aminations, the rate-determining step can be either the oxidative addition or the nucleophilic attack, depending on the specific substrates, ligands, and reaction conditions. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of the catalytic cycle and help to identify the rate-determining step. mdpi.comchemrxiv.org For a hypothetical reaction catalyzed by a complex of this compound, such studies could predict the turnover frequency and guide the design of more efficient catalysts.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The amine functionality of this compound also makes it a suitable building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). Amine groups can participate in hydrogen bonding, which is a key interaction in the self-assembly of supramolecular structures.

Amine-functionalized MOFs are a class of porous materials that have attracted considerable attention for their applications in gas storage, separation, and catalysis. rsc.orgnih.govrsc.orgdntb.gov.uamdpi.com The amine groups within the pores of the MOF can enhance the affinity for acidic gases like CO₂ and can also serve as active sites for catalysis.

While this compound itself may not be the primary building block for a MOF due to its flexibility, it could be incorporated as a functional group on a more rigid organic linker. For instance, a dicarboxylic acid linker could be functionalized with the this compound moiety. The resulting MOF would possess both the porous structure characteristic of MOFs and the reactive functionality of the allylic amine. The synthesis of such amine-functionalized MOFs can be achieved either through direct synthesis using the functionalized linker or by post-synthetic modification of a pre-existing MOF. nih.gov

Insufficient Data to Generate a Comprehensive Report on the Environmental Fate and Degradation of this compound

A thorough investigation for scientific literature and data concerning the environmental fate and degradation of the chemical compound this compound has revealed a significant lack of available information. While general principles of amine degradation in the environment are established, specific studies on this particular unsaturated aliphatic amine are not present in the public domain. Consequently, a detailed and scientifically accurate article that adheres to the specific outline requested cannot be generated at this time.

The initial search for "this compound" and its environmental degradation pathways did not yield any specific results. Subsequent searches for analogous compounds, such as unsaturated amines, allylic amines, and butenylamines, provided only general information that does not suffice to create a scientifically robust report on the target compound.

The requested article structure, with its detailed subsections on atmospheric degradation, aquatic and terrestrial biodegradation, and identification of degradation products, necessitates specific experimental data and research findings that are currently unavailable for this compound. To populate these sections with meaningful and accurate information, studies focusing on the reaction kinetics with hydroxyl radicals, photolytic degradation processes, microbial transformation pathways, and persistence and half-life assessments for this specific compound would be required.

Without such dedicated research, any attempt to construct the requested article would be based on speculation and broad generalizations from other, structurally different amines. This would not meet the required standard of a "thorough, informative, and scientifically accurate" article with "detailed research findings."

Therefore, until specific scientific studies on the environmental fate and degradation of this compound are conducted and published, it is not possible to provide the requested article. The following table of mentioned compounds is provided for clarity, but the core content of the article cannot be produced.

Environmental Fate and Degradation Studies

Methodologies for Environmental Monitoring and Analysis

The environmental monitoring and analysis of N-Propylbut-2-en-1-amine, a volatile and unsaturated aliphatic amine, requires sensitive and specific analytical methodologies. Due to its expected presence at trace levels in environmental matrices such as air, water, and soil, the analytical workflow typically involves sample collection, preparation (including extraction and derivatization), and instrumental analysis. The primary techniques for the determination of volatile amines are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification. researchgate.nettandfonline.comnih.gov

Sample Preparation

Effective sample preparation is crucial for the accurate analysis of this compound in various environmental compartments.

Air Samples: For air monitoring, volatile amines can be collected using sorbent tubes, such as those containing Tenax GC, followed by solvent or thermal desorption. nih.gov Another approach involves bubbling the air through an impinger containing an acidic solution to trap the amine. researchgate.net

Water Samples: In aqueous matrices like river or groundwater, preconcentration techniques are often necessary to achieve the required detection limits. Solid-phase extraction (SPE) with C18 cartridges is a common method for extracting and concentrating aliphatic amines from water. researchgate.net Liquid-liquid-liquid microextraction (LLLME) using hollow fibers has also been demonstrated as a rapid and sensitive preconcentration method. researchgate.net

Soil and Sediment Samples: The analysis of amines in solid samples begins with an extraction step. A common procedure involves mixing the soil sample with an extracting solution, such as potassium chloride (KCl) or calcium chloride, followed by shaking and filtration. researchgate.net For organic carbon analysis in soil, which can be relevant for understanding the fate of organic compounds, samples are typically dried, sieved, and homogenized before analysis. wisc.eduku.edu

Derivatization

Since aliphatic amines like this compound often lack a strong chromophore or fluorophore, derivatization is a common strategy to enhance their detectability, particularly for HPLC analysis. sigmaaldrich.com Derivatization converts the amine into a derivative with improved chromatographic properties and detectability. Common derivatizing agents include:

9-fluorenylmethyl chloroformate (FMOC): Reacts with amines to form highly fluorescent derivatives, enabling sensitive detection. researchgate.net

3,5-dinitrobenzoyl chloride (DNB): Forms derivatives that can be monitored by UV detection. researchgate.net

2,5-dihydroxybenzaldehyde: Used for the derivatization of primary aliphatic amines prior to HPLC with electrochemical detection. researchgate.netnih.gov

Salicylaldehyde: Another reagent for derivatization to allow for UV detection in HPLC. chromatographyonline.com

Instrumental Analysis

Gas Chromatography (GC): GC is well-suited for the analysis of volatile amines. Due to the basic nature of amines, which can lead to peak tailing and adsorption on standard GC columns, deactivated columns are necessary. labrulez.com Graphitized carbon or porous polymer packings, often treated with a base like potassium hydroxide (KOH), are used to improve peak shape. labrulez.com For unsaturated amines, ionic liquid-based capillary columns have shown good separation performance. nih.govresearchgate.net Flame ionization detection (FID) is a common detector, while coupling GC with mass spectrometry (GC-MS) provides higher selectivity and confident identification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing a wide range of amines, especially after derivatization. tandfonline.comchromatographyonline.com Reversed-phase columns, such as C18, are frequently used for the separation of derivatized amines. researchgate.netsigmaaldrich.comrsc.org Detection methods are chosen based on the derivatizing agent and include UV, fluorescence, and electrochemical detection. researchgate.netnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of short-chain amines in aqueous matrices. merckmillipore.comnih.gov

The following table summarizes the key aspects of the analytical methodologies applicable to the environmental monitoring of this compound.

Analytical Technique Sample Matrix Sample Preparation/Preconcentration Derivatization Reagent Detection Method Key Considerations
Gas Chromatography (GC) Air, Water, SoilThermal Desorption, Solvent Extraction, Headspace AnalysisTrifluoroacetylationFlame Ionization Detection (FID), Mass Spectrometry (MS)Requires deactivated columns (e.g., base-treated) to prevent peak tailing. labrulez.com
High-Performance Liquid Chromatography (HPLC) Water, SoilSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)FMOC, DNB, SalicylaldehydeUV/Vis, Fluorescence, Electrochemical, Mass Spectrometry (MS)Derivatization is often necessary for sensitive detection. sigmaaldrich.com
Ion Chromatography (IC) WaterDirect Injection, PreconcentrationNoneConductivity, Mass Spectrometry (MS)Suitable for the analysis of amines as cations. researchgate.net
Capillary Electrophoresis (CE) WaterDirect InjectionNone or Pre-column DerivatizationUV/Vis, Mass Spectrometry (MS)Offers high separation efficiency and low sample consumption. researchgate.net

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of environmentally benign and atom-economical synthetic methods is a paramount goal in modern chemistry. rsc.org For the synthesis of N-Propylbut-2-en-1-amine, future research will likely pivot from traditional methods, which often rely on pre-functionalized starting materials and stoichiometric reagents, towards more sustainable alternatives. rsc.org

Key emerging strategies include:

Direct C-H Amination: This approach involves the direct conversion of a C-H bond at the allylic position of an alkene into a C-N bond, representing one of the most efficient strategies for amine synthesis. nih.gov Recent advancements have utilized dual catalytic systems, such as combining visible-light photocatalysis with cobalt catalysis, to achieve direct amination of terminal alkenes with a wide range of amines under mild conditions. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route by combining three or more reactants in a single step to form a complex product, minimizing waste and operational steps. rsc.org A notable example is the nickel-catalyzed three-component coupling of simple alkenes, aldehydes, and amides, providing a modular and environmentally friendly protocol to construct diverse allylic amines. rsc.orgrsc.org

Electrochemical Synthesis: Electrochemistry presents a green alternative by using electricity to drive chemical reactions, often avoiding harsh reagents. researchgate.net An emerging electrochemical process allows for the preparation of aliphatic allylic amines by coupling unactivated alkenes with secondary amines, showcasing a novel strategy for C-N bond formation. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Biocatalytic methods, such as those employing transaminases and imine reductases, are being developed for the sustainable synthesis of chiral amines. nih.gov

Synthetic StrategyKey FeaturesSustainability AdvantagesPotential for this compound Synthesis
Direct C-H AminationActivation of allylic C-H bonds; often uses photocatalysis or dual catalysis. nih.govHigh atom economy, avoids pre-functionalization of substrates. nih.govDirect reaction of butene with N-propylamine.
Multicomponent CouplingOne-pot reaction of an alkene, aldehyde, and amine source. rsc.orgReduces waste, simplifies purification, increases step economy. rsc.orgCoupling of propene, formaldehyde, and N-propylamine (or their precursors).
Electrochemical SynthesisUses electrical current to mediate oxidative C-N coupling. researchgate.netAvoids stoichiometric chemical oxidants, mild conditions. researchgate.netOxidative coupling of butene and N-propylamine.
BiocatalysisEmploys enzymes (e.g., transaminases) for amination. nih.govHigh selectivity, aqueous media, biodegradable catalysts. nih.govEnzymatic amination of an appropriate alcohol or aldehyde precursor.

Design of Advanced Catalytic Systems

Catalysis is at the heart of modern synthetic chemistry, and the future synthesis of this compound will heavily rely on the design of more sophisticated and efficient catalysts. Research is moving beyond traditional precious metal catalysts like palladium and rhodium towards systems based on more abundant and less toxic earth-abundant metals.

Future catalytic systems of interest include:

Earth-Abundant Metal Catalysts: Catalysts based on metals like nickel, cobalt, and manganese are gaining significant attention. rsc.orgnih.gov Nickel-based systems, for instance, have proven effective in multicomponent reactions for allylic amine synthesis. rsc.org Manganese pincer complexes are emerging as efficient catalysts for the N-alkylation of amines with alcohols through the sustainable "borrowing hydrogen" methodology. nih.gov

Dual Catalysis: The combination of two distinct catalytic cycles in a single reaction vessel can enable transformations not possible with either catalyst alone. A prime example is the synergistic use of a visible-light photocatalyst and a cobalt catalyst for the direct allylic C-H amination of alkenes with free amines. nih.gov

Heterogeneous Catalysts: Developing solid-supported catalysts is a key goal for sustainable chemistry, as they can be easily separated from the reaction mixture and recycled. organic-chemistry.org Future work will focus on immobilizing active catalytic species on supports like polymers, silica, or nanoparticles for use in both batch and flow reactors.

Catalyst TypeMetal CenterKey AdvantagesRelevant Reaction
Homogeneous Pincer ComplexesManganese (Mn)Earth-abundant metal, high chemoselectivity, stable and easy to handle. nih.govN-alkylation of amines with alcohols. nih.gov
Dual Catalytic SystemCobalt (Co) / PhotocatalystEnables direct C-H functionalization under mild conditions (room temperature, visible light). nih.govDirect allylic C-H amination. nih.gov
Homogeneous ComplexesNickel (Ni) / Lewis AcidUses inexpensive metal, broad functional group tolerance. rsc.orgrsc.orgMulticomponent coupling of alkenes, aldehydes, and amides. rsc.org
Homogeneous ComplexesPalladium (Pd), Iridium (Ir), Rhodium (Rh)High efficiency and selectivity, well-established reactivity. organic-chemistry.orgTsuji-Trost type allylic amination, hydroamination. organic-chemistry.org

Development of this compound-Based Functional Materials

Amines are crucial building blocks for functional materials. nih.gov The bifunctional nature of this compound, containing both a reactive secondary amine and a polymerizable allyl group, makes it an attractive monomer for the development of advanced materials.

Emerging research directions in this area include:

Polymer Synthesis: The allylic double bond can participate in polymerization reactions. The presence of the N-propyl group can be used to tune the properties of the resulting polymer, such as its solubility, thermal stability, and hydrophobicity. Amines with allylic functionality can be copolymerized with other organic monomers to create a diverse range of functional polymers. google.com

Surface Modification: The amine group can be used to anchor the molecule to various surfaces (e.g., silica, metal oxides) through covalent bonding or electrostatic interactions. Subsequent polymerization of the allyl group can then be used to create functional polymer brushes or coatings.

Cross-linking Agents: The ability of the allyl group to undergo polymerization makes this compound a potential candidate as a cross-linking agent in the formation of hydrogels or thermosetting resins, where the amine functionality can impart specific properties like pH-responsiveness.

Material TypeRole of this compoundPotential Properties & Applications
Functional PolymersMonomer or Co-monomerpH-responsive materials, metal-chelating resins, specialty adhesives.
Surface CoatingsSurface-anchoring agent and polymerizable unitCorrosion-resistant coatings, biocompatible surfaces, functionalized stationary phases for chromatography.
Cross-linked NetworksCross-linking agentpH-sensitive hydrogels for drug delivery, high-performance thermoset plastics.

Integration with Flow Chemistry and Automation in Synthesis

To transition novel synthetic methods from the laboratory to industrial production, efficiency, safety, and scalability are crucial. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing. researchgate.netmit.edu

The synthesis of this compound can benefit from:

Enhanced Safety and Control: Continuous flow systems provide superior heat and mass transfer, allowing for precise control over reaction parameters and the safe handling of hazardous intermediates or exothermic reactions. thieme-connect.de

Scalability and Efficiency: Scaling up a reaction in a flow system is achieved by simply running the system for a longer duration or by using parallel reactors, avoiding the redevelopment often required for batch processes. durham.ac.uk This leads to reduced reaction times and purer products. researchgate.net

Automation and Optimization: Automated flow synthesis platforms can be integrated with online analytical tools and machine learning algorithms. nih.govmit.edu This allows for high-throughput reaction screening and rapid optimization of conditions such as temperature, pressure, and stoichiometry, accelerating the discovery of new synthetic routes. nih.gov The use of continuous flow has been demonstrated for biocatalytic amine synthesis and for the hydrogenation steps often required in multi-step amine syntheses. nih.govresearchgate.net

ParameterBatch SynthesisFlow Chemistry Synthesis
Scalability Requires larger vessels; process may need re-optimization.Achieved by extending run time or "numbering-up" reactors. durham.ac.uk
Safety Poor heat transfer can lead to thermal runaways; large volumes of hazardous materials.Excellent heat transfer; small reactor volumes enhance safety. mit.edu
Control Difficult to precisely control temperature, mixing, and reaction time.Precise control over all reaction parameters. researchgate.net
Automation Possible with robotic systems, but integration can be complex.Easily integrated with pumps, sensors, and software for automated optimization and production. nih.govmit.edu

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient ones. The combination of advanced in-situ spectroscopic techniques and high-level computational modeling provides powerful tools for elucidating the complex pathways involved in the synthesis of this compound.

Future research will increasingly rely on:

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction. This data is invaluable for kinetic analysis and reaction optimization, especially in flow chemistry systems. mit.edu

Advanced Mass Spectrometry: High-resolution mass spectrometry coupled with techniques like electrospray ionization (ESI-MS) can be used to detect and characterize transient intermediates and catalyst resting states, providing direct evidence for proposed mechanistic steps.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. mdpi.com These theoretical studies can explain catalyst selectivity, predict the most favorable reaction conditions, and guide the design of new, more effective catalysts. mdpi.com

TechniqueApplication in this compound SynthesisInformation Gained
In-situ FTIR/NMRReal-time monitoring of catalytic allylic amination reactions.Reaction kinetics, detection of major intermediates, optimization of reaction time. mit.edu
High-Resolution Mass SpectrometryIdentification of catalyst-substrate adducts and short-lived intermediates.Direct evidence for catalytic cycle intermediates, catalyst deactivation pathways.
Density Functional Theory (DFT)Modeling the entire reaction mechanism of a new catalytic system. mdpi.comActivation energies, transition state geometries, understanding of regio- and stereoselectivity. mdpi.com
Natural Bond Orbital (NBO) AnalysisAnalyzing electronic interactions within the transition state. mdpi.comUnderstanding electron delocalization and the nature of bond formation/breaking. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Propylbut-2-en-1-amine, and how can reaction efficiency be optimized?

  • Methodology : Begin with allylic amination or reductive alkylation using propylamine and but-2-en-1-yl precursors. Optimize reaction conditions (temperature, solvent polarity, catalyst loading) via factorial design experiments. Monitor by-products using GC-MS to identify competing pathways (e.g., over-alkylation). Risk assessments should include screening for nitrosamine formation using supplier questionnaires to evaluate cross-contamination risks in raw materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodology : Employ 1^1H/13^{13}C NMR to confirm regiochemistry of the allyl and propyl groups, with particular attention to coupling constants for double-bond geometry. IR spectroscopy can validate amine functional groups (N-H stretches at ~3300 cm1^{-1}). Cross-reference experimental data with computational predictions (e.g., PubChem’s InChIKey or canonical SMILES ) to resolve ambiguities.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Adopt GHS-compliant practices, including fume hood use, nitrile gloves, and respiratory protection (APF ≥10). Acute toxicity (Category 4 for oral/skin/inhalation) necessitates spill kits with inert adsorbents and neutralization agents. Store under nitrogen at 2–8°C to prevent peroxide formation .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, stability) of this compound across studies?

  • Methodology : Conduct a meta-analysis using heterogeneity metrics like I2I^2 to quantify variability between studies. For example, if I2>50%I^2 > 50\%, apply random-effects models to account for methodological differences (e.g., purity assays, calibration standards). Validate findings via controlled replication studies under standardized conditions .

Q. What methodologies are recommended for assessing the stability of this compound under varying storage and reaction conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Track degradation products (e.g., oxidation at the allyl group) using high-resolution MS. For reaction stability, employ in-situ FTIR to monitor intermediate species and optimize inert atmosphere conditions .

Q. How can trace impurities such as nitrosamines or isomeric by-products be detected and quantified in this compound samples?

  • Methodology : Use GC-NPD (Nitrogen-Phosphorus Detector) for selective nitrosamine detection at ppb levels, coupled with SPE cleanup to reduce matrix interference. For isomeric resolution, apply chiral GC columns or compare retention indices against synthesized standards. Validate with spike-recovery experiments (80–120% acceptable range) .

Q. What strategies mitigate enantiomeric interference when studying chiral derivatives of this compound?

  • Methodology : Synthesize enantiopure intermediates using asymmetric catalysis (e.g., BINAP-Ru complexes) or enzymatic resolution. Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry. For pharmacological studies, correlate ee with bioactivity using dose-response assays .

Data Analysis and Reporting

Q. How should researchers design experiments to statistically validate the reproducibility of this compound synthesis?

  • Methodology : Implement a nested ANOVA design with triplicate batches analyzed across independent labs. Report Cohen’s dd effect sizes for significant variables (e.g., catalyst type, reaction time). Include a priori power analysis to justify sample sizes .

Q. What frameworks guide the integration of conflicting toxicity data into risk assessments for this compound?

  • Methodology : Apply the EMA’s "threshold of toxicological concern" (TTC) approach, weighting studies by OECD/GLP compliance. Use probabilistic modeling (e.g., Monte Carlo simulations) to estimate uncertainty in LD50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.